

Handling and preparation of 4-(indolin-1-yl)-4-oxobutanoic acid stock solutions

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Compound of Interest

Compound Name: 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid

Cat. No.: B1299008

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Application Notes and Protocols for 4-(indolin-1-yl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(indolin-1-yl)-4-oxobutanoic acid is a small molecule with potential applications in biological research. It has been identified as a compound that could be useful in studies involving the screening and targeting of LsrK kinase inhibitors[1]. Structurally similar molecules have also been investigated as S1P1 receptor agonists, suggesting a potential role in modulating immune responses and other physiological processes.

This document provides detailed protocols for the handling, preparation of stock solutions, and storage of 4-(indolin-1-yl)-4-oxobutanoic acid (CAS: 105105-00-8) to ensure its stability and consistent performance in various experimental settings.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 4-(indolin-1-yl)-4-oxobutanoic acid is presented below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₃ NO ₃	[1]
Molecular Weight	219.24 g/mol	[1]
CAS Number	105105-00-8	[1][2]
Appearance	Solid (predicted)	
Storage (Solid)	2-8°C, sealed in a dry place	[2]

Safety Information:

While a specific safety data sheet for 4-(indolin-1-yl)-4-oxobutanoic acid was not found, data for structurally similar compounds, such as indole-3-propionic acid, indicate that it may cause skin and eye irritation and may cause respiratory irritation[3]. Therefore, standard laboratory safety precautions should be observed.

Hazard	Precaution
Irritant	Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Inhalation	Handle in a well-ventilated area or a fume hood.
Ingestion/Exposure	Avoid ingestion and direct contact with skin and eyes. In case of contact, wash affected area with copious amounts of water.

Stock Solution Preparation

The solubility of 4-(indolin-1-yl)-4-oxobutanoic acid in common laboratory solvents has not been empirically determined in the available literature. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecule inhibitors and is recommended as a starting point for solubilization.

Materials and Equipment

- 4-(indolin-1-yl)-4-oxobutanoic acid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile, low-retention tips
- Personal Protective Equipment (PPE)

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. The actual achievable concentration may be higher or lower and should be determined experimentally.

- Calculate the required mass:
 - To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 219.24 \text{ g/mol} \times 1000 \text{ mg/g} = 2.19 \text{ mg}$
- Weigh the compound:
 - Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
 - Carefully weigh approximately 2.19 mg of 4-(indolin-1-yl)-4-oxobutanoic acid into the tared tube. Record the exact weight.
- Add solvent:

- Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
 - $\text{Volume } (\mu\text{L}) = (\text{Mass (mg)} / 219.24 \text{ g/mol}) \times (1 / 0.010 \text{ mol/L}) \times 1,000,000 (\mu\text{L/L})$
- Add the calculated volume of anhydrous DMSO to the tube containing the compound.
- Dissolve the compound:
 - Cap the tube securely and vortex for 1-2 minutes until the compound is completely dissolved.
 - Visually inspect the solution to ensure there are no visible particles. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication may aid dissolution.
- Storage:
 - Store the 10 mM stock solution in tightly sealed amber vials at -20°C or -80°C for long-term storage.
 - It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Working Solution Preparation

Working solutions should be prepared fresh daily by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

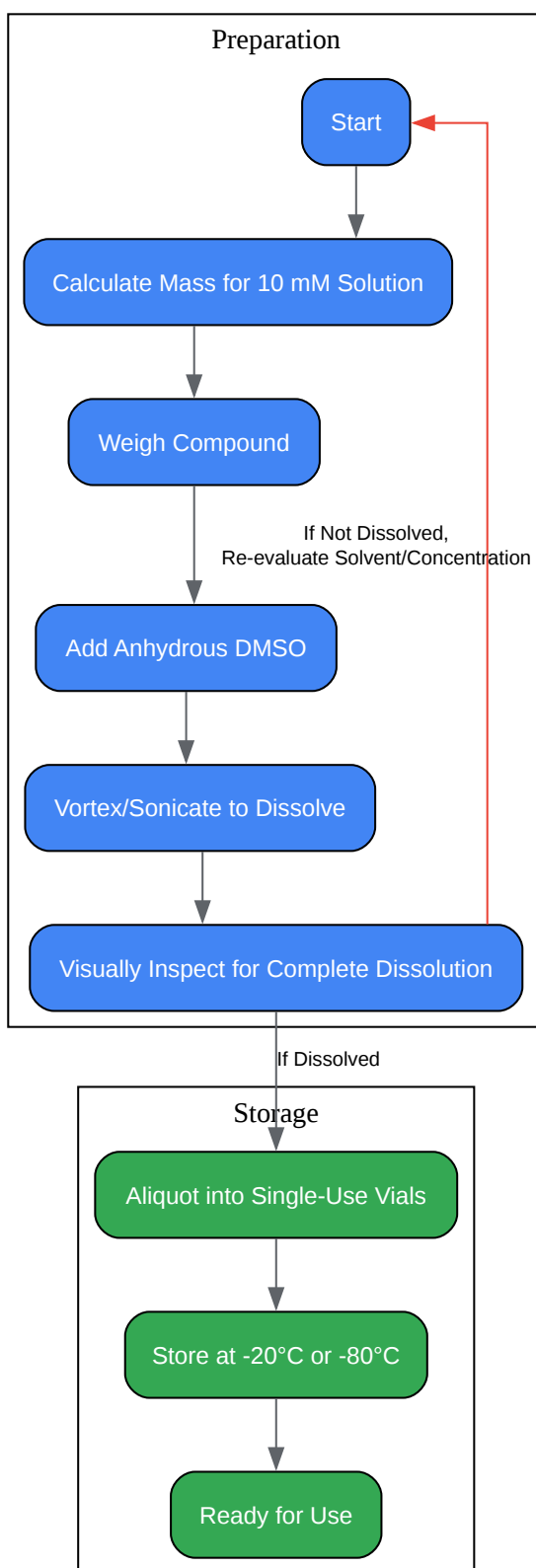
Protocol for Preparing a 100 μM Working Solution

- Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
- Perform a 1:100 dilution by adding 10 μL of the 10 mM stock solution to 990 μL of the desired buffer or medium.
- Vortex briefly to ensure homogeneity.

Note: The final concentration of DMSO in the assay should be kept to a minimum (typically $\leq 0.5\%$) to avoid solvent-induced effects on the experimental system. Always include a vehicle control (containing the same final concentration of DMSO) in your experiments.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Stock Solution Preparation

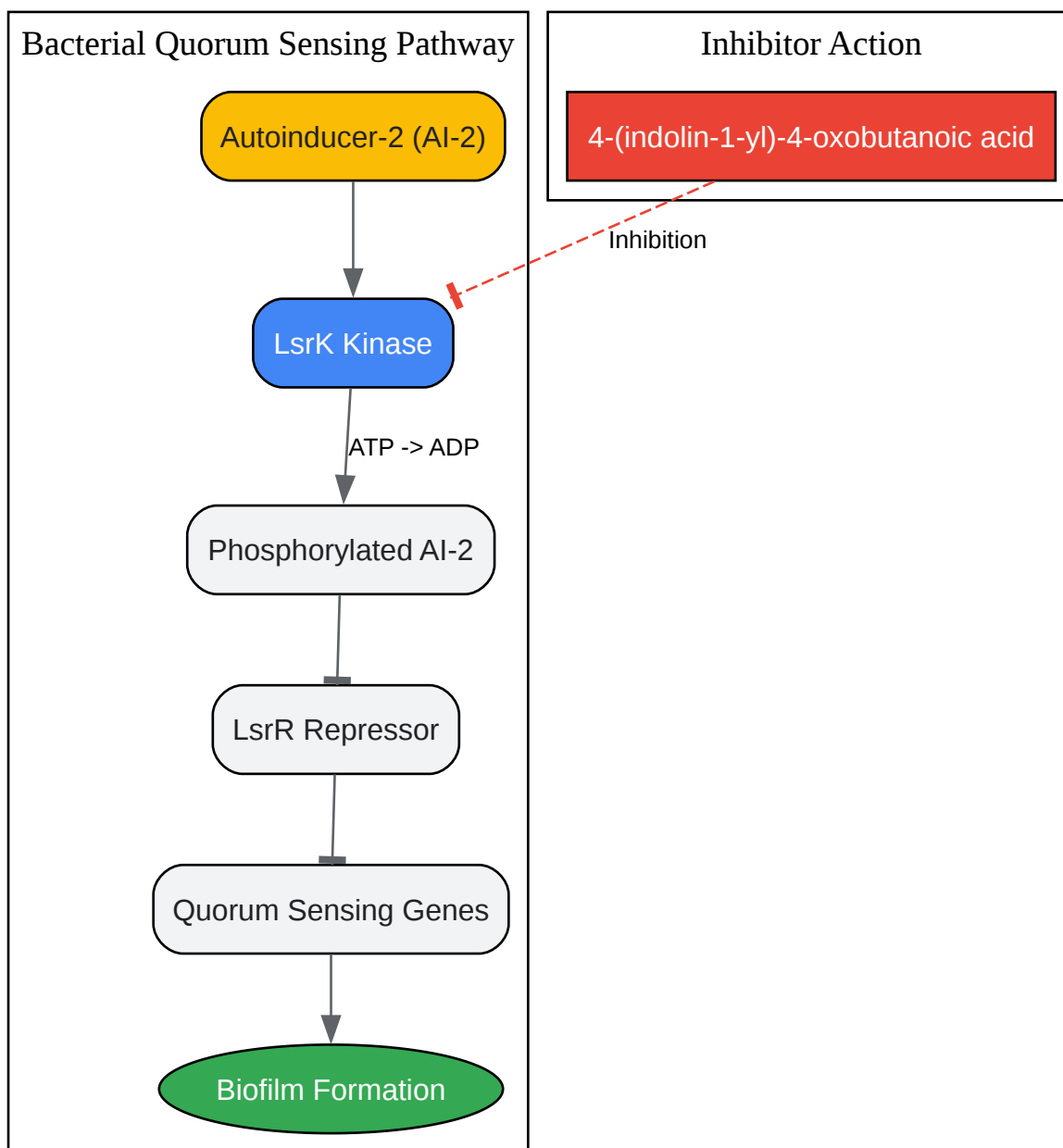


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Caption: Workflow for preparing a stock solution of 4-(indolin-1-yl)-4-oxobutanoic acid.

Hypothetical Signaling Pathway Inhibition

Given its potential as an LsrK kinase inhibitor, the following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by 4-(indolin-1-yl)-4-oxobutanoic acid.



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Caption: Hypothetical inhibition of the LsrK kinase signaling pathway.

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